3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
Overview
Description
“3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is a key intermediate for the synthesis of Tazobactam, a well-known β-lactamase inhibitor .
Synthesis Analysis
The synthesis of this compound involves a process known as azide-alkyne cycloaddition, which is catalyzed by ruthenium or copper . A selective and scalable synthesis of 2- (2H-1,2,3-triazol-2-yl)benzoic acid starting from 1-fluoro-2-nitrobenzene derivatives has been reported . A novel, metal-free process for the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has also been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds, including “this compound”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to have potent inhibitory activities against certain cancer cell lines .Scientific Research Applications
Structural Analysis and Activity Predictions
- Secondary Interactions Analysis : An analysis of two benzoic acids, closely related to 3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid, shows the importance of structural motifs and non-covalent interactions in predicting bioactivity. These interactions, particularly C-H...π and π...π, influence bioactivity predictions, demonstrating the compound's potential in pharmaceutical research (Dinesh, 2013).
Synthesis and Structural Characterization
- Novel Synthesis Methods : A method for the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, similar to the queried compound, has been developed. This method is scalable and reliable, demonstrating the compound's utility in organic synthesis (Roth et al., 2019).
- Microwave-Assisted Synthesis : Microwave-assisted C-N coupling has been used for synthesizing 2-(2H-1,2,3-Triazol-2-yl)benzoic acid scaffold, offering a rapid and efficient synthesis method that can be applied to similar compounds (Pandya & Naliapara, 2019).
Application in Catalyst Activation
- Organochalcogen Ligand Complexes : Complexes containing triazole, similar to the queried compound, have been explored for catalyst activation in transfer hydrogenation and oxidation reactions. These complexes demonstrate the potential of this compound in catalysis (Saleem et al., 2014).
Potential for Developing New Materials
- Metal-Organic Frameworks (MOFs) : Triazole-containing compounds, closely related to this compound, have been used to create novel lanthanide metal–organic frameworks. These frameworks exhibit unique luminescence properties and potential for sensing applications (Wang et al., 2016).
- Supramolecular Chemistry : Triazole-benzoic acid derivatives have been used to construct supramolecular transition metal complexes, demonstrating their potential in the development of new materials with specific structural and thermal properties (Wang et al., 2018).
Mechanism of Action
Target of Action
It is known to be used in the synthesis ofSuvorexant , a novel hypnotic drug molecule . Suvorexant acts as an antagonist of orexin receptors, which are involved in wakefulness and arousal .
Mode of Action
In the context of its use in the synthesis of suvorexant, it may contribute to the antagonistic activity against orexin receptors .
Biochemical Pathways
Given its role in the synthesis of suvorexant, it may indirectly influence the orexinergic system, which regulates sleep-wake cycles .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution.
Result of Action
As a precursor in the synthesis of suvorexant, it contributes to the overall hypnotic effect of the drug, which is used for the treatment of insomnia .
Action Environment
It should be stored in a dry room temperature environment , indicating that moisture and temperature could affect its stability.
Safety and Hazards
When handling “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The triazole ring, a key component of “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, has been found to have the most powerful antifungal effects among heterocyclic compounds . Therefore, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Furthermore, a new combination of cefepime with tazobactam sodium, which uses this compound as a key intermediate, has been awarded “qualified infectious disease product designation” (QIDP) status by the US FDA and is slated to enter global Phase 3 clinical studies .
properties
IUPAC Name |
3-methyl-2-(triazol-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(10(14)15)9(7)13-11-5-6-12-13/h2-6H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQJAAIBLGSGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N2N=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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